6-Chrysenamine
Overview
Description
6-Chrysenamine, also known as 6-Aminochrysene, is a compound with the molecular formula C18H13N . It has a molecular weight of 243.30 . It is used in biochemical research to produce leukopenia .
Synthesis Analysis
6-Chrysenamine can be prepared by the reduction of 6-nitrochrysene .Molecular Structure Analysis
The IUPAC Standard InChI for 6-Chrysenamine isInChI=1S/C18H13N/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,19H2
. The structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis
6-Chrysenamine is a solid substance . It has a slight solubility in chloroform and methanol . The melting point is 209-211 °C .Scientific Research Applications
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Cancer Research
- Summary of Application : 6-Chrysenamine, also known as 6-Aminochrysene, is used in cancer research . It is known to be a carcinogen and an anticancer agent .
- Methods of Application : The specific methods of application can vary depending on the research context. In one study, neonatal administration of 6-chrysenamine (600 µg/animal; s.c.) was used to induce the formation of hepatomas and pulmonary adenocarcinomas in adult mice . In another study, 6-Chrysenamine was administered at doses ranging from 3-110 mg/kg to inhibit tumor growth in an EO771 murine mammary carcinoma model .
- Results or Outcomes : The studies have shown that 6-Chrysenamine can induce the formation of certain types of tumors in mice, suggesting its potential as a carcinogen . Additionally, it has been found to inhibit tumor growth in certain carcinoma models, indicating its potential as an anticancer agent .
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Toxicology & Xenobiotic Metabolism
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Chemotherapeutic Agent
- Summary of Application : 6-Chrysenamine is used as a chemotherapeutic agent in the treatment of splenomegaly, myeloid leukemia, and breast cancer .
- Methods of Application : The specific methods of application can vary depending on the research context. In one study, 6-Chrysenamine was found to inhibit the hydroxylation of aniline, O-demethylation of p-nitroanisole, and N-demethylation of aminopyrine by rat liver microsomes .
- Results or Outcomes : The studies have shown that 6-Chrysenamine can inhibit the growth of several solid experimental tumors in vivo and has a cancerostatic effect on human breast cancer .
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Tumor Induction in Mice
- Summary of Application : 6-Chrysenamine is used to induce the development of tumors in mice .
- Methods of Application : Long term topical skin application of 6-Chrysenamine to mice induces the development of benign skin tumors after 3 months and of skin malignancies after 7 months .
- Results or Outcomes : Female mice respond earlier than males. Induction of skin tumors is more rapid when 6-Chrysenamine is applied ventrally instead of dorsally. Urinary excretion is about twice as high after skin application than after oral administration .
Safety And Hazards
properties
IUPAC Name |
chrysen-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVUHCNVDWYUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181017 | |
Record name | 6-Chrysenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chrysenamine | |
CAS RN |
2642-98-0 | |
Record name | 6-Aminochrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2642-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chrysenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chrysenamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chrysenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chrysen-6-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHRYSENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56L81BL2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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